molecular formula C11H23NO B13155804 1-(1-Aminopropan-2-yl)-2-ethylcyclohexan-1-ol

1-(1-Aminopropan-2-yl)-2-ethylcyclohexan-1-ol

Cat. No.: B13155804
M. Wt: 185.31 g/mol
InChI Key: WERJRMOIABXGKZ-UHFFFAOYSA-N
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Description

1-(1-Aminopropan-2-yl)-2-ethylcyclohexan-1-ol is a chiral amino alcohol of interest in advanced organic synthesis and pharmaceutical research. Compounds featuring both amine and alcohol functional groups on a cyclohexane scaffold are valuable as building blocks for complex molecules, including active pharmaceutical ingredients (APIs) and ligands for catalysis . The structure suggests potential application in the development of chiral auxiliaries or resolving agents, similar to other 1-amino-alkan-2-ol compounds used in the stereoselective synthesis and resolution of enantiomers . Furthermore, the ethyl and aminopropanol substituents on the cyclohexane ring may enhance properties useful for modifying the physical characteristics of specialty chemicals, such as surfactants or corrosion inhibitors, where similar amino-alcohol salts are employed . This product is intended for research purposes only and is not intended for diagnostic or therapeutic uses. Researchers are encouraged to investigate the full scope of its applications.

Properties

Molecular Formula

C11H23NO

Molecular Weight

185.31 g/mol

IUPAC Name

1-(1-aminopropan-2-yl)-2-ethylcyclohexan-1-ol

InChI

InChI=1S/C11H23NO/c1-3-10-6-4-5-7-11(10,13)9(2)8-12/h9-10,13H,3-8,12H2,1-2H3

InChI Key

WERJRMOIABXGKZ-UHFFFAOYSA-N

Canonical SMILES

CCC1CCCCC1(C(C)CN)O

Origin of Product

United States

Preparation Methods

Epoxidation and Nucleophilic Ring-Opening Approach

A well-documented synthetic strategy for related cyclohexanol amino alcohols involves:

  • Step 1: Epoxidation of a substituted cyclohexene derivative
    For example, epoxidation of (S)-perillyl alcohol (4-isopropenyl-1-cyclohexenylmethanol) using peracids or other oxidants to form an epoxide intermediate.

  • Step 2: Ring-opening of the oxirane (epoxide) with an amine nucleophile
    Using benzylamine or other primary amines in the presence of catalysts such as calcium trifluoroacetate [Ca(CF3CO2)2] under solvent-free conditions at mild temperatures (~313 K or 40 °C). This step introduces the amino group by nucleophilic attack on the epoxide ring, yielding the aminodiol or amino alcohol product.

  • Advantages:

    • High regio- and stereoselectivity due to controlled ring-opening.
    • Mild reaction conditions with solvent-free catalysis.
    • Moderate to good yields (~52% reported for similar compounds).
  • Experimental Data Example:

    • Reaction time: 72 hours stirring at 40 °C
    • Workup: Extraction with ethyl acetate, drying over Na2SO4, solvent removal, and silica gel chromatography purification
    • Yield: 52%
    • Product crystallization: Slow evaporation to obtain X-ray quality crystals.

Diastereomeric Salt Formation and Resolution

For chiral amino alcohols like 1-(1-aminopropan-2-yl)-2-ethylcyclohexan-1-ol, enantiomeric resolution is crucial. A patented method involves:

  • Step 1: Formation of diastereomeric salts by reacting the racemic amino alcohol with a chiral resolving agent such as N-tosyl-leucine enantiomers in anhydrous ethanol or other organic solvents.

  • Step 2: Crystallization of the less soluble diastereomeric salt to isolate one enantiomer preferentially.

  • Step 3: Treatment of the salt with concentrated NaOH to liberate the resolved amino alcohol enantiomer, followed by extraction with dichloromethane (CH2Cl2) and drying.

  • Step 4: Purification of the second enantiomer by converting it into its cinnamate derivative and recrystallization from ethanol, enhancing optical purity.

  • Key Parameters:

    • Concentrations: ~7-15% by mass in absolute ethanol.
    • Stirring time: ~4 hours for salt formation.
    • Recrystallization solvents: Ethanol, diisopropyl ether.
    • Yields: High optical purity with yields up to 73% for resolving agent recovery.
  • Advantages:

    • Effective for obtaining enantiomerically pure amino alcohols.
    • Scalable and adaptable to various 1-amino-alkan-2-ol compounds.

Catalytic and Base-Mediated Synthetic Routes

While direct literature on this specific compound is limited, general synthetic routes for similar amino alcohols include:

These methods require optimization for stereoselectivity, yield, and purity and are often complemented by resolution techniques described above.

Summary Table of Preparation Methods

Methodology Key Steps Conditions Yield (%) Advantages References
Epoxidation + Amine Ring-Opening Epoxidation of cyclohexene derivative; ring-opening with amine and Ca(CF3CO2)2 catalyst 40 °C, solvent-free, 72 h ~52 Mild, regioselective, solvent-free
Diastereomeric Salt Resolution Formation of diastereomeric salt with chiral acid; crystallization; base treatment; recrystallization Ethanol solvent, 4 h stirring Up to 73 High optical purity, scalable
Reductive Amination (General) Reductive amination of keto-alcohol Catalytic hydrogenation or hydride reagents Variable Direct amine introduction General knowledge

Chemical Reactions Analysis

Types of Reactions: 1-(1-Aminopropan-2-yl)-2-ethylcyclohexan-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed:

Scientific Research Applications

1-(1-Aminopropan-2-yl)-2-ethylcyclohexan-1-ol has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential role in biological systems, including enzyme interactions and metabolic pathways.

    Medicine: Investigated for its potential therapeutic effects, such as acting as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(1-Aminopropan-2-yl)-2-ethylcyclohexan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s amino group can form hydrogen bonds with active sites of enzymes, influencing their activity. Additionally, the cyclohexanol ring can interact with hydrophobic pockets within proteins, affecting their conformation and function .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers: Substitution Patterns on the Cyclohexane Ring

1-(1-Aminopropan-2-yl)-2-methylcyclohexan-1-ol
  • Molecular Formula: C₁₀H₂₁NO
  • Molecular Weight : 171.28 g/mol
  • CAS : 1559614-59-3
  • Key Differences : The 2-methyl substituent (vs. 2-ethyl in the target compound) reduces steric bulk. This likely lowers the boiling point compared to the ethyl-substituted analog, though exact data are unavailable .
1-(1-Aminopropan-2-yl)-3-methylcyclohexan-1-ol
  • Molecular Formula: C₁₀H₂₁NO
  • Molecular Weight : 171.28 g/mol
  • CAS : 1559320-16-9
  • Key Properties :
    • Boiling Point : 259.1 ± 13.0 °C
    • Density : 0.964 ± 0.06 g/cm³
    • pKa : 15.00 ± 0.40 (amine group)

Ring Size Variations: Cyclopentane vs. Cyclohexane

1-(1-Amino-2-methylpropan-2-yl)-3-ethylcyclopentan-1-ol
  • Structure: Cyclopentane ring with 3-ethyl and 1-amino-2-methylpropan-2-yl groups.
  • No specific data on its physicochemical properties are available .

Substituent Functionalization: Impact of Amine and Alcohol Groups

rac-(1R,2R)-2-ethylcyclohexan-1-ol
  • Molecular Formula : C₈H₁₆O
  • Molecular Weight : 128.22 g/mol
  • CAS : 4276-43-1
(S)-2-Amino-1,1-diphenylpropan-1-ol
  • Structure : Diphenyl groups at C1 and an amine at C2.
  • Key Differences : The aromatic rings enhance lipophilicity, likely increasing membrane permeability but reducing water solubility. The pKa of the amine group may differ significantly due to electronic effects from the phenyl rings .

Research Implications and Gaps

  • Steric and Electronic Effects : The 2-ethyl group in the target compound likely increases steric hindrance, affecting reaction kinetics (e.g., nucleophilic substitution) compared to methyl or hydrogen substituents.
  • Synthetic Challenges : Discontinuation of related compounds (e.g., CymitQuimica’s product) suggests synthesis or stability issues, warranting further investigation into scalable production methods .

Biological Activity

1-(1-Aminopropan-2-yl)-2-ethylcyclohexan-1-ol is an organic compound classified as an amino alcohol, featuring a cyclohexane ring substituted with an ethyl group and an amino alcohol functional group. This compound has garnered interest due to its potential biological activities and applications in various fields, including medicinal chemistry and industrial synthesis.

The chemical formula for this compound is C13H25NOC_{13}H_{25}NO. Its structure includes both an amino group and a hydroxyl group, which contribute to its unique reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The amino group can form hydrogen bonds with the active sites of enzymes, influencing their activity. Additionally, the cyclohexanol ring can interact with hydrophobic pockets within proteins, affecting their conformation and function.

Enzyme Interactions

Research indicates that this compound acts as a substrate for certain enzymes, modulating biochemical pathways. For example, it has been studied for its role in metabolic pathways involving amino alcohols, where it is metabolized to propionaldehyde and propionate through enzymatic processes in microbial systems .

Toxicity Profile

The compound exhibits moderate acute toxicity in animal studies. The median lethal dose (LD50) in rats has been reported at approximately 2813 mg/kg body weight, with observed sub-lethal effects including lethargy and gastrointestinal disturbances . Skin irritation studies have classified the compound as hazardous, indicating that it can cause burns upon contact .

Genotoxicity and Carcinogenicity

In vitro studies have shown that this compound does not exhibit genotoxic properties, testing negative in several assays designed to assess gene mutation and chromosomal aberrations . No data are available regarding its carcinogenic potential.

Applications in Research

This compound has several applications in scientific research:

Chemistry : It serves as a building block for synthesizing more complex organic molecules and is utilized as a reagent in various chemical reactions.

Biology : The compound is studied for its potential biological activity and interactions with biomolecules, particularly in enzyme kinetics and metabolic processes.

Medicine : Ongoing research aims to explore its therapeutic applications, especially regarding its effects on the central nervous system.

Industry : It is used in developing new materials and as an intermediate in pharmaceutical production.

Microbial Metabolism

A study conducted on Pseudomonas species demonstrated the metabolism of this compound to propionaldehyde through enzymatic pathways. This research highlighted the compound's role as a carbon source for microbial growth, showcasing its potential utility in biotechnological applications .

Comparative Analysis

To further understand the uniqueness of this compound, a comparison with structurally similar compounds is presented below:

Compound NameChemical FormulaUnique Features
1-(1-Aminopropan-2-yl)-4-methylcyclohexan-1-olC₁₃H₂₅NOContains a methyl group instead of ethyl
4-(Amino)-cyclohexanolC₆H₁₃NOLacks the propanol side chain
2-EthylcyclohexanolC₁₀H₂₀ONo amine group present
1-(Aminopropan-2-yloxy)ethanolC₅H₁₃NOContains ether functionality

The presence of both an amino and hydroxyl group distinguishes this compound from others, contributing to its unique chemical reactivity and potential biological activity.

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